Product packaging for 2-(2-Iodophenyl)propanoic acid(Cat. No.:)

2-(2-Iodophenyl)propanoic acid

Cat. No.: B1290053
M. Wt: 276.07 g/mol
InChI Key: OFUOBAZZBYMDPG-UHFFFAOYSA-N
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Description

Contextual Significance of Aryl Iodides in Organic Transformations

Aryl iodides are organic compounds where an iodine atom is directly attached to an aromatic ring. ontosight.aifiveable.me They are valuable in organic synthesis due to the carbon-iodine bond's reactivity. ontosight.aifiveable.me This bond is weaker than carbon-bromine or carbon-chlorine bonds, making aryl iodides more reactive and useful in a variety of chemical reactions. ontosight.ai

Their primary significance lies in their role as coupling partners in a multitude of transition-metal-catalyzed cross-coupling reactions. ontosight.ainih.gov These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. ontosight.ai The iodine atom in aryl iodides serves as an excellent leaving group, facilitating these transformations. fiveable.me Furthermore, aryl iodides are precursors for the synthesis of hypervalent iodine reagents, which are powerful oxidizing agents in their own right. nih.gov The ability to introduce an iodine atom onto an aromatic ring, which can then be readily transformed into other functional groups, makes aryl iodides versatile and highly sought-after intermediates in the construction of complex molecular architectures. ontosight.ai

Role of the Propanoic Acid Moiety in Synthetic Methodologies

The propanoic acid moiety, a three-carbon carboxylic acid, is a versatile functional group in organic synthesis. patsnap.com Its carboxylic acid group can undergo a variety of transformations, including esterification, amidation, and reduction, providing numerous avenues for molecular diversification. patsnap.com The presence of an α-carbon next to the carboxyl group also allows for further functionalization. patsnap.com

In the context of substituted phenylpropanoic acids, the propanoic acid moiety can act as a directing group in C-H activation reactions, guiding the reaction to a specific position on the aromatic ring. chinesechemsoc.org This level of control is crucial for the regioselective synthesis of complex molecules. Additionally, the propanoic acid scaffold is a common feature in many biologically active molecules, including well-known anti-inflammatory drugs. researchgate.net Its ability to interact with biological targets makes it a valuable component in the design of new therapeutic agents. acs.orgresearchgate.net

Overview of Research Trajectories for Related Chemical Scaffolds

Research into substituted phenylpropanoic acid derivatives is an active and evolving field. A significant area of investigation involves their application in medicinal chemistry, particularly in the development of selective activators for peroxisome proliferator-activated receptors (PPARs). acs.orgresearchgate.netacs.org These receptors play a key role in regulating lipid and glucose metabolism, and compounds that can selectively activate specific PPAR subtypes are promising candidates for treating metabolic disorders like dyslipidemia and diabetes. acs.orgresearchgate.net

Structure-activity relationship (SAR) studies on substituted phenylpropanoic acids have revealed that the nature and stereochemistry of substituents on the propanoic acid chain, the linker between the phenyl ring and another aromatic group, and substituents on the distal ring all significantly influence the potency and selectivity of PPAR activation. acs.orgresearchgate.netnih.gov Current research is focused on designing and synthesizing novel derivatives with improved potency and selectivity. researchgate.netacs.orgnih.gov This includes the exploration of different linker moieties and the introduction of various substituents to fine-tune the biological activity of these compounds. nih.gov The ultimate goal is to develop new pharmacological tools and potential drug candidates for the treatment of metabolic diseases. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO2 B1290053 2-(2-Iodophenyl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

2-(2-iodophenyl)propanoic acid

InChI

InChI=1S/C9H9IO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12)

InChI Key

OFUOBAZZBYMDPG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1I)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 2 Iodophenyl Propanoic Acid and Analogues

Strategies for Introducing the Iodophenyl Moiety

The formation of the aryl iodide is a critical step in the synthesis of 2-(2-Iodophenyl)propanoic acid. The two primary strategies involve either the direct iodination of a pre-existing phenylpropanoic acid structure or the generation of the aryl iodide from a precursor molecule through a decarboxylative process.

Direct Iodination of Phenylpropanoic Acid Precursors

Direct iodination involves the electrophilic substitution of a hydrogen atom on the aromatic ring of a phenylpropanoic acid derivative with an iodine atom. This method is contingent on the availability of suitable precursors and effective iodinating agents. Research into the synthesis of related compounds, such as 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, demonstrates a viable pathway. In one patented process, the iodination of a 2-(4-Ethylphenyl)-2-methylpropanoic acid intermediate is achieved using N-iodosuccinimide (NIS) in the presence of concentrated sulfuric acid and acetic acid google.com.

Another general and effective method for aromatic iodination utilizes iodic acid as the sole iodinating reagent nih.gov. In this approach, arenes are reacted with a mixture of iodic acid, acetic acid, acetic anhydride, and concentrated sulfuric acid nih.gov. The reaction mixtures are typically stirred at controlled temperatures, starting at 5-10°C and gradually increasing to 45-50°C nih.gov. The process is finalized by quenching with an aqueous solution of a reducing agent like sodium sulfite to yield the iodinated aromatic product nih.gov. This method has been successfully applied to a range of deactivated arenes, producing iodoarenes in yields from 39% to 83% nih.gov.

Table 1: Examples of Direct Aromatic Iodination Conditions

Precursor Reagents Conditions Product Reference
2-(4-Ethylphenyl)-2-methylpropanoic acid N-iodosuccinimide, H₂SO₄ Acetic acid 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid google.com

Approaches for Constructing the Propanoic Acid Backbone

The synthesis of the propanoic acid side chain can be accomplished either by building it directly onto the aromatic ring through methods like carbonylation or by modifying a pre-existing functional group.

Carbonylation Reactions, including Grignard Reagent Mediated Processes

Carbonylation reactions are a fundamental industrial method for producing carboxylic acids. The synthesis of propionic acid, for instance, can be achieved through the carbonylation of ethylene with carbon monoxide and water, often using metal catalysts like nickel or palladium complexes creative-proteomics.com. Another industrial route involves the carbonylation of ethanol (B145695) or its derivatives google.com. These processes typically operate under high temperature (140-220°C) and pressure (2.0-8.0 MPa) and utilize catalyst systems, which may include rhodium or iridium as the main catalyst and an iodo-compound as a cocatalyst google.com.

For laboratory-scale synthesis, the carboxylation of Grignard reagents is a classic and highly effective method for preparing carboxylic acids libretexts.org. This process involves two main steps:

Formation of the Grignard Reagent : An appropriate alkyl or aryl halide is reacted with magnesium metal in an ether solvent to form an organomagnesium halide (R-MgX) leah4sci.com.

Carboxylation : The strongly nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (CO₂), often from dry ice, to form a halomagnesium carboxylate salt libretexts.orgyoutube.com.

Acidification : A subsequent workup with a strong aqueous acid protonates the carboxylate salt to yield the final carboxylic acid libretexts.orgleah4sci.com.

To synthesize this compound using this method, one would start with a precursor like 1-(2-iodophenyl)ethyl bromide. This halide would be converted to its corresponding Grignard reagent, which is then reacted with carbon dioxide and subsequently acidified to produce the target molecule.

Functionalization of Side Chains

An alternative to building the propanoic acid backbone from scratch is to modify a pre-existing side chain on the 2-iodophenyl ring. This approach offers flexibility if a suitable starting material is available. For example, 2-iodophenylacetic acid could serve as a precursor sigmaaldrich.com. The synthesis would then require the introduction of a methyl group at the alpha position of the acetic acid side chain.

Another common strategy involves the hydrolysis of a nitrile. The synthesis could begin with the chlorination or bromination of 2-iodotoluene to yield 2-iodobenzyl halide. This halide can then be converted to 2-iodophenylacetonitrile via an Sₙ2 reaction with sodium or potassium cyanide quora.com. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield 2-iodophenylacetic acid. To obtain the propanoic acid derivative, an alkylation step on the nitrile or a related intermediate would be necessary before the final hydrolysis.

Multi-Step Synthesis Pathways

The synthesis of complex organic molecules like this compound often requires a multi-step approach where individual reactions are combined in a logical sequence libretexts.orgsavemyexams.com. The design of such a pathway involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials youtube.com.

A plausible multi-step synthesis for this compound could involve a combination of the strategies discussed:

Route A: Iodination First

Friedel-Crafts Acylation : Benzene (B151609) is reacted with propanoyl chloride and a Lewis acid catalyst to form propiophenone.

Reduction : The ketone is reduced to an ethyl group, yielding ethylbenzene.

Second Acylation/Functionalization : Introduction of a functional group that can be converted to a carboxylic acid.

Direct Iodination : The resulting phenylpropanoic acid precursor is iodinated using a method described in section 2.1.1 to yield the final product.

Route B: Backbone Construction Last

Starting Material : Begin with 2-iodotoluene.

Halogenation : Radical halogenation of the methyl group to form 2-iodobenzyl bromide.

Nitrile Formation : Reaction with sodium cyanide to produce 2-iodophenylacetonitrile.

Alkylation : The nitrile is deprotonated with a strong base, and the resulting carbanion is reacted with methyl iodide to introduce the second carbon of the propanoic chain.

Hydrolysis : The resulting 2-(2-iodophenyl)propanenitrile is hydrolyzed to afford this compound.

Modern advancements in synthetic chemistry include the use of continuous flow techniques to combine multiple reaction steps into a single, continuous operation mit.edusyrris.jp. This approach can enhance efficiency, safety, and scalability by allowing unstable intermediates to be rapidly converted in subsequent steps without isolation mit.edu.

Table of Chemical Compounds

Chemical Name
This compound
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid
2-(4-Ethylphenyl)-2-methylpropanoic acid
2-iodophenylacetic acid
Acetic acid
Acetic anhydride
Benzene
Benzoic acid
Carbon dioxide
Ethylbenzene
Ethylene
Ethanol
Iodic acid
Iodine
2-Iodobenzyl halide
2-Iodophenylacetonitrile
2-Iodotoluene
N-iodosuccinimide
Methyl iodide
Phenylpropanoic acid
Propanoyl chloride
Propiophenone
Propionic acid
Sodium cyanide
Sodium sulfite
Sulfuric acid

Esterification and Subsequent Hydrolysis Strategies

The synthesis of this compound and related 2-arylpropanoic acids often involves the temporary protection of the carboxylic acid functional group. Esterification serves as a robust strategy for this purpose, converting the carboxylic acid into an ester. This transformation is crucial when subsequent reaction conditions might interfere with the acidic proton of the carboxyl group.

A common method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. researchgate.net More contemporary and milder methods have also been developed. For instance, the use of a dried Dowex H+ resin in conjunction with sodium iodide (NaI) provides an efficient means of esterifying various carboxylic acids, including derivatives of phenylacetic acid. nih.gov

Once the desired chemical modifications on other parts of the molecule are complete, the ester group is hydrolyzed to regenerate the carboxylic acid. This deprotection step is typically achieved through alkaline hydrolysis, where the ester is treated with a base such as sodium hydroxide (B78521), followed by acidification. mdpi.comnih.gov This two-step sequence of esterification and hydrolysis is a fundamental tactic, allowing for greater synthetic flexibility and preventing unwanted side reactions. The inversion of 2-arylpropanoic acids, a unique reaction for this class of drugs, proceeds through the stereoselective activation of the R-enantiomer to its CoA thioester, which is then racemized and hydrolyzed to release the free drug. nih.gov

Sequential Coupling-Cyclization Processes for Complex Derivations

The 2-iodophenyl moiety within this compound is a versatile precursor for the synthesis of more complex, polycyclic molecules. The carbon-iodine bond serves as a reactive handle for various coupling reactions, which can be followed by an intramolecular cyclization step to construct new ring systems.

A prominent example of this strategy is the synthesis of benzofurans. This can be achieved through a copper(I)-catalyzed coupling of an o-iodophenol with a terminal alkyne, followed by an in-situ cyclization. researchgate.net This type of tandem reaction, often referred to as a Sonogashira coupling-cyclization sequence, demonstrates how the aryl iodide can be elaborated into a heterocyclic framework. researchgate.net Similarly, palladium-catalyzed annulation reactions of 2-iodobiphenyls have been developed to construct complex polycyclic systems like tribenzo[b,d,f]azepines through processes involving C-H activation. researchgate.net Other strategies include iodocyclization processes where a thioether acts as an intramolecular nucleophile, leading to the formation of thiophene derivatives. mdpi.com These sequential coupling-cyclization processes are powerful tools for building molecular complexity from relatively simple aryl iodide precursors.

Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its precursors is no exception, with both palladium and copper catalysts playing pivotal roles.

Palladium-Catalyzed Coupling Reactions for Aryl-Iodide Precursors

Palladium catalysis is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds in pharmaceutical synthesis. researchgate.net For aryl-iodide precursors, these reactions are particularly effective. The synthesis of 2-arylpropanoic acids can be accomplished via a flexible one-pot, two-step procedure involving a palladium-catalyzed Heck coupling of an aryl halide with ethylene, followed by the hydroxycarbonylation of the resulting styrene derivative. mdpi.comnih.govresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is another powerful palladium-catalyzed method used extensively for aryl-iodide precursors. mdpi.commdpi.com This reaction couples the aryl iodide with an organoboron compound to form a new carbon-carbon bond. Modern catalytic systems, such as those employing palladium(II) acetate with specialized phosphine ligands like SPhos, allow for high conversion rates with low catalyst loading. mdpi.com These coupling reactions are fundamental for introducing a wide variety of substituents onto the aromatic ring, starting from an aryl-iodide precursor.

Below is a table summarizing various palladium-catalyzed systems used in the synthesis of 2-arylpropanoic acid precursors and analogues.

Catalyst SystemLigandReaction TypeApplicationYield (%)
Pd(OAc)₂Neoisopinocampheyldiphenylphosphine (NISPCDPP)Heck Coupling / HydroxycarbonylationSynthesis of 2-Aryl Propionic Acids89
Pd(OAc)₂SPhosSuzuki-Miyaura CouplingSynthesis of Cyclopropylthiophenes69-93 mdpi.com
Pd(PPh₃)₄TriphenylphosphineSuzuki-Miyaura CouplingSynthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides37-72 mdpi.com
Supported PalladiumPhosphine ligandsCarbonylationSynthesis of 2-Arylpropionic AcidsHigh Activity researchgate.net

This table is interactive. You can sort and filter the data.

Copper-Mediated Transformations

Copper catalysis offers a cost-effective and powerful alternative to palladium for certain transformations. nih.gov Copper(I) has been shown to effectively catalyze the one-pot synthesis of benzofurans from o-iodophenols and terminal alkynes under mild, palladium-free conditions. researchgate.net This demonstrates its utility in coupling-cyclization sequences similar to those catalyzed by palladium.

Furthermore, copper catalysts, particularly copper(II) triflate (Cu(OTf)₂), are recognized for their dual role as both a metal catalyst and a Lewis acid, making them versatile in various multicomponent reactions. beilstein-journals.org A crucial application of copper-mediated chemistry is in the introduction of the iodide itself onto an aromatic ring. Copper-mediated radioiodination of aryl boronic acids or their esters provides a direct and efficient method for synthesizing aryl iodide precursors under mild conditions. nih.govnih.gov This approach is particularly valuable in radiochemistry for preparing imaging agents and highlights the utility of copper in facilitating the key C-I bond formation. nih.gov

Process Optimization and Scalability Considerations

Moving a synthetic route from laboratory-scale discovery to large-scale production requires rigorous optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

Design of Experiments (DoE) for Reaction Condition Optimization

Design of Experiments (DoE) is a statistical approach that allows for the systematic and efficient optimization of chemical processes. researchgate.net Unlike the traditional "one-factor-at-a-time" (OFAT) method, DoE enables the simultaneous variation of multiple parameters, which can quickly identify critical factors and, importantly, the interactions between them. sci-hub.se This methodology has been successfully applied to optimize complex, multicomponent reactions in synthetic chemistry. researchgate.net

A pertinent example is the optimization of the synthesis of 2-iodo-L-phenylalanine, a close analogue of the target compound, via a Cu¹⁺-assisted nucleophilic exchange. nih.gov In this study, an initial fractional factorial design was used to screen eight different parameters. The most significant factors—temperature, CuSO₄ concentration, and NaI concentration—were then further optimized using a full factorial design. nih.gov This systematic approach led to a substantial increase in the reaction yield from 39% to over 74%. nih.gov The use of DoE provides a detailed understanding of the reaction landscape, leading to robust and optimized conditions suitable for scale-up. sci-hub.seresearchgate.net

The table below illustrates the parameters optimized in the synthesis of 2-iodo-L-phenylalanine using a DoE approach. nih.gov

ParameterInitial ScreeningFinal Optimized Value
TemperatureIdentified as significant180 °C
Reaction TimeNot identified as most significant24 hours
2-bromo-L-phenylalanine Conc.Not identified as most significant61 mM
NaI ConcentrationIdentified as significant485 mM
CuSO₄ ConcentrationIdentified as significant10 mM
SnSO₄ ConcentrationNot identified as most significant90 mM
Citric Acid Conc. (C₆H₈O₇)Not identified as most significant90 mM
Salicylic Acid Conc. (C₇H₆O₄)Not identified as most significant100 mM

This table is interactive. You can sort and filter the data.

Application of Continuous Flow Methodologies

The adoption of continuous flow chemistry has marked a significant advancement in the synthesis of active pharmaceutical ingredients (APIs), offering enhanced safety, efficiency, and scalability compared to traditional batch processing. purdue.edusemanticscholar.org This paradigm shift is particularly relevant for the synthesis of 2-arylpropanoic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes the structural analogue of this compound, Ibuprofen (B1674241). While specific literature on the continuous flow synthesis of this compound is not extensively detailed, a robust framework for its potential synthesis can be constructed by examining the well-documented continuous flow methodologies developed for Ibuprofen and other profens. sci-hub.semdpi.com

A multi-step continuous flow synthesis of this compound can be envisioned, drawing direct parallels to the established synthesis of Ibuprofen. sci-hub.se This process would likely involve a sequence of reactions, including Friedel-Crafts acylation, a 1,2-aryl migration, and subsequent hydrolysis, all adapted to a continuous flow setup. The use of microreactors in such a setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity of the final product. semanticscholar.orggoogle.com

A proposed continuous flow synthesis would commence with the Friedel-Crafts acylation of iodobenzene with a propionyl source, such as propionic anhydride or propionyl chloride, in the presence of a suitable Lewis acid or a strong acid catalyst. The resulting intermediate, 1-(2-iodophenyl)propan-1-one, would then be subjected to a 1,2-aryl migration. This key rearrangement step, which is well-documented in the synthesis of other 2-arylpropanoic acids, would yield a methyl 2-(2-iodophenyl)propanoate intermediate. sci-hub.se Finally, the hydrolysis of this ester under basic conditions would afford the target molecule, this compound.

The table below outlines the proposed reaction steps and typical parameters for the continuous flow synthesis of this compound, based on analogous transformations reported for Ibuprofen. sci-hub.se

Table 1: Proposed Continuous Flow Synthesis Parameters for this compound

Step Reactants Catalyst/Reagent Temperature (°C) Residence Time (min) Expected Outcome
1. Friedel-Crafts Acylation Iodobenzene, Propionic Anhydride Triflic Acid 150 5 High conversion to 1-(2-iodophenyl)propan-1-one
2. 1,2-Aryl Migration 1-(2-iodophenyl)propan-1-one Phenyliodine diacetate in Methanol (B129727) 50 1.5 Formation of methyl 2-(2-iodophenyl)propanoate
3. Hydrolysis Methyl 2-(2-iodophenyl)propanoate Aqueous Sodium Hydroxide 100 2 High yield of this compound

An alternative approach for the synthesis of this compound in a continuous flow system could involve the palladium-catalyzed carbonylation of a suitable precursor, such as 1-iodo-2-(1-bromoethyl)benzene. The use of carbon monoxide gas in flow reactors has been successfully demonstrated for the synthesis of ortho-substituted carboxylic acids from iodoarenes. nih.govnih.gov This methodology offers a direct route to the carboxylic acid functionality and can be performed with high efficiency and safety under the controlled conditions of a flow reactor.

The research findings on the continuous flow carbonylation of sterically hindered ortho-substituted iodoarenes provide valuable insights into the potential conditions for such a transformation. nih.govnih.gov A simple catalytic system comprising a palladium source, such as palladium acetate, and a phosphine ligand, like triphenylphosphine, could be employed. The introduction of carbon monoxide gas can be managed safely and efficiently using specialized flow reactors, such as a "tube-in-tube" reactor, at elevated pressures to achieve high yields of the carboxylated product. nih.gov

The following table summarizes representative conditions for the palladium-catalyzed hydroxy-carbonylation of an ortho-substituted iodoarene in a continuous flow system, which could be adapted for the synthesis of this compound. nih.gov

Table 2: Representative Conditions for Continuous Flow Carbonylation of an Ortho-Substituted Iodoarene

Parameter Value
Catalyst Palladium Acetate
Ligand Triphenylphosphine
Base Triethylamine
Solvent Dimethylformamide
Carbon Monoxide Pressure 10-15 bar
Temperature 110-120 °C
Residence Time 20-30 min
Yield Moderate to Good

The continuous flow synthesis of 2-arylpropanoic acids and their analogues represents a significant advancement in pharmaceutical manufacturing, offering a safer, more efficient, and scalable alternative to traditional batch methods. purdue.edu The detailed research into the continuous flow synthesis of Ibuprofen provides a strong foundation for the development of similar processes for this compound.

Advanced Derivatization and Functionalization of 2 2 Iodophenyl Propanoic Acid

Chemical Transformations of the Carboxylic Acid Group

The carboxylic acid functional group is a cornerstone of organic synthesis, providing a gateway to a multitude of other functional groups. For 2-(2-Iodophenyl)propanoic acid, this reactivity is crucial for creating intermediates tailored for specific synthetic goals.

Esterification Reactions for Intermediate Synthesis

Esterification, the conversion of carboxylic acids into esters, is a fundamental transformation often employed to protect the carboxylic acid group, enhance solubility, or to create a more reactive intermediate for subsequent reactions. The Fischer esterification is a common method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uknih.govmasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.com

For this compound, esterification with simple alcohols like methanol (B129727) or ethanol (B145695) proceeds under these standard conditions to yield the corresponding methyl or ethyl esters. These ester derivatives are valuable intermediates for cross-coupling reactions where the free carboxylic acid might interfere with the catalyst or reagents.

Table 1: Representative Fischer Esterification of this compound

Reactant Reagent Catalyst Product
This compound Methanol H₂SO₄ (conc.) Methyl 2-(2-iodophenyl)propanoate

The reactivity in esterification is influenced by the structure of the alcohol, with primary alcohols generally reacting faster than secondary alcohols due to reduced steric hindrance. researchgate.net

Amide Formation and Peptide Coupling Strategies

The formation of an amide bond is one of the most important reactions in medicinal chemistry and materials science. sci-hub.se Amides are generally synthesized by the reaction of a carboxylic acid with an amine. Direct reaction is typically not feasible and requires the activation of the carboxylic acid. nih.gov Common methods involve the use of coupling reagents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide - DCC) or uronium salts. researchgate.netnih.gov

This compound can be coupled with a wide range of primary and secondary amines to form the corresponding amides. These reactions are crucial for introducing new functionalities and for building peptide-like structures. The choice of coupling reagent and reaction conditions is critical to ensure high yields and to minimize side reactions, such as racemization if the chiral integrity of the propanoic acid moiety is to be maintained.

Table 2: General Amide Formation from this compound

Reactant Amine Coupling Reagent Product
This compound R-NH₂ DCC N-alkyl-2-(2-iodophenyl)propanamide

Reduction to Corresponding Alcohols or Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. docbrown.infolibretexts.org The reaction is performed in an anhydrous ether solvent, followed by an acidic workup to yield the primary alcohol, 2-(2-iodophenyl)propan-1-ol. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

It is important to note that the reduction of a carboxylic acid with LiAlH₄ proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.org Therefore, isolating the aldehyde from this reaction is not feasible.

Table 3: Reduction of this compound

Reactant Reducing Agent Solvent Product

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Aryl iodides are particularly reactive substrates in transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl iodides are among the most reactive coupling partners.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.orgorganic-chemistry.org this compound or its ester derivatives can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives. nih.govresearchgate.netgre.ac.uk The choice of ligand for the palladium catalyst is crucial for achieving high efficiency.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govbeilstein-journals.org The ester of this compound can be reacted with a variety of terminal alkynes to introduce an alkynyl substituent at the 2-position of the phenyl ring. researchgate.net

Stille Coupling : The Stille reaction couples an organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.org Aryl iodides are excellent substrates for this reaction. harvard.eduorganic-chemistry.org Derivatives of this compound can be coupled with various organostannanes to form a wide range of products, though the toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org

Table 4: Representative Cross-Coupling Reactions of this compound Derivatives

Reaction Substrate Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Methyl 2-(2-iodophenyl)propanoate Arylboronic acid Pd catalyst, Base 2-(Biphenyl-2-yl)propanoate
Sonogashira Ethyl 2-(2-iodophenyl)propanoate Terminal alkyne Pd catalyst, Cu(I) salt, Base 2-(2-(Alkynyl)phenyl)propanoate

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNA) of aryl halides is generally challenging because the electron-rich aromatic ring repels nucleophiles. Such reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the propanoic acid group is not a sufficiently strong electron-withdrawing group to activate the aryl iodide for classical SNAr reactions under standard conditions. Therefore, direct displacement of the iodide by common nucleophiles is generally not a favorable pathway. However, under specific conditions, such as with highly reactive nucleophiles or through copper-catalyzed processes (e.g., Ullmann condensation), nucleophilic substitution might be achievable.

Modifications to the Phenyl Ring System

The phenyl ring of this compound is a versatile scaffold for further functionalization. The introduction of new substituents onto the aromatic core can be achieved through various chemical transformations, primarily electrophilic aromatic substitution and modern regioselective functionalization techniques. The outcome of these reactions is dictated by the interplay of the directing effects of the ortho-iodo and propanoic acid substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The introduction of an electrophile (E⁺) onto the benzene (B151609) ring of this compound is influenced by the two existing groups.

Directing Effects : The iodine atom is a halogen, which acts as a weakly deactivating group due to its electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because its lone pairs can donate electron density to the ring through resonance (+M effect), stabilizing the cationic intermediate (arenium ion) when the electrophile attacks at these positions. unizin.orgvanderbilt.edu The propanoic acid group, specifically the alkyl carboxylic acid, is a deactivating and meta-director. Its electron-withdrawing nature reduces the ring's nucleophilicity and directs incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the already electron-deficient carbon. organicchemistrytutor.comyoutube.com

In this compound, these competing effects determine the regiochemical outcome. The iodine at position C2 directs incoming electrophiles to its ortho position (C3) and its para position (C5). The propanoic acid group at C1 directs to its meta positions (C3 and C5). Therefore, both substituents reinforce substitution at the C3 and C5 positions of the phenyl ring. The C4 and C6 positions are sterically hindered and electronically deactivated, making substitution at these sites less favorable.

While specific literature detailing the electrophilic aromatic substitution directly on this compound is limited, the expected outcomes can be predicted based on these principles. For instance, in a nitration reaction, a mixture of 2-(2-Iodo-5-nitrophenyl)propanoic acid and 2-(2-Iodo-3-nitrophenyl)propanoic acid would be the anticipated major products.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Reaction Type Electrophile (E⁺) Predicted Major Product(s)
Nitration NO₂⁺ 2-(2-Iodo-5-nitrophenyl)propanoic acid, 2-(2-Iodo-3-nitrophenyl)propanoic acid
Halogenation Br⁺, Cl⁺ 2-(5-Bromo-2-iodophenyl)propanoic acid, 2-(3-Bromo-2-iodophenyl)propanoic acid
Sulfonation SO₃ 3-Iodo-4-(1-carboxyethyl)benzenesulfonic acid, 5-Iodo-4-(1-carboxyethyl)benzenesulfonic acid

Note: Friedel-Crafts reactions are often incompatible with strongly deactivated rings, and the presence of two deactivating groups on this compound may hinder or prevent this reaction under standard conditions. sigmaaldrich.comwikipedia.org

Regioselective Functionalization Strategies

Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, offer powerful tools for achieving high regioselectivity that can be complementary or superior to classical electrophilic substitutions. These strategies often employ a directing group to guide a metal catalyst to a specific C-H bond.

In the context of this compound, the carboxylic acid moiety of the propanoic acid side chain can serve as an effective directing group. Palladium-catalyzed reactions, for example, can facilitate the activation of specific C-H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with high precision.

One prominent strategy is the ortho-C-H arylation, where a palladium catalyst, guided by a directing group, selectively activates a C-H bond at the position ortho to the directing group's anchor point. For a substituent at C1, this would target the C2 and C6 positions. However, in this compound, the C2 position is already occupied by the iodo group. The C6 position, therefore, becomes the primary target for this type of directed functionalization. This approach allows for the regioselective introduction of aryl groups at the C6 position, a transformation not readily achievable through classical EAS.

While studies specifically on this compound are not widely reported, research on analogous systems, such as substituted benzamides and other phenylalkanoic acids, demonstrates the feasibility of this approach. For example, palladium-catalyzed ortho-arylation of benzamides using N-(2-aminophenyl)acetamide as a directing group has been shown to be highly selective. nih.gov Similarly, palladium-catalyzed C-H activation of 2-iodobiphenyls has been utilized to construct complex carbocycles through arylation at specific C-H bonds. rsc.org

Table 2: Potential Regioselective C-H Functionalization Reactions on this compound

Reaction Type Catalyst/Reagents Directing Group Targeted Position Potential Product
ortho-C-H Arylation Pd(OAc)₂, Ligand, Ar-I Propanoic acid C6 2-(6-Aryl-2-iodophenyl)propanoic acid
ortho-C-H Olefination Pd(OAc)₂, Ligand, Alkene Propanoic acid C6 2-(2-Iodo-6-vinylphenyl)propanoic acid

These regioselective strategies provide a sophisticated toolkit for the advanced derivatization of the this compound scaffold, enabling the synthesis of complex molecules that would be challenging to access through traditional methods. The ability to selectively functionalize the C6 position, in particular, opens avenues for creating highly substituted and sterically congested aromatic systems.

Reactivity Profiles and Mechanistic Investigations of 2 2 Iodophenyl Propanoic Acid

Specific Reaction Mechanisms

The carboxylic acid group of 2-(2-iodophenyl)propanoic acid can be removed through decarboxylation, a reaction that eliminates carbon dioxide (CO₂). This can occur through several mechanistic pathways:

Thermal Decarboxylation: While simple carboxylic acids are generally stable to heat, specific structural features can promote decarboxylation. For this compound, high temperatures could potentially induce decarboxylation, though this is not a common or synthetically useful pathway without other reagents.

Radical-Mediated Decarboxylation: A more common approach involves the conversion of the carboxylic acid to a derivative that readily undergoes radical fragmentation. For instance, in a Barton-type decarboxylation, the acid would first be converted to a thiohydroxamate ester. Upon initiation, this adduct fragments to generate a secondary alkyl radical and CO₂.

Oxidative Decarboxylation: The carboxylate anion can be oxidized by one electron, often via photoredox catalysis or electrochemistry. This forms a carboxyl radical intermediate, which is highly unstable and rapidly loses CO₂ to generate a secondary radical at the carbon previously attached to the carboxyl group. This radical can then be trapped or undergo further reactions. A potential, albeit less common, pathway could involve a decarboxylative cyclization where the initial formation of an aryl radical from C-I bond cleavage is followed by an interaction with the carboxylate group, leading to cyclization and loss of CO₂.

Oxidative Behavior: The oxidation process would likely involve the carboxylic acid group. Studies on similar compounds show that this is typically an irreversible process occurring in at least one or two electrode steps. The mechanism can proceed via direct electron transfer from the carboxylate or, at higher potentials, through oxidation by electrochemically generated radicals (like hydroxyl radicals in aqueous media). The nature of the current (adsorptive vs. diffusive) would depend on the interaction of the molecule with the electrode surface.

Reductive Behavior: The reduction process is expected to be dominated by the C-I bond, which is more readily reduced than the carboxylic acid or the phenyl ring. The electrochemical reduction of aryl halides typically proceeds via a one-electron transfer to form a radical anion. This radical anion is unstable and rapidly fragments, cleaving the C-I bond to produce an aryl radical and an iodide ion. The aryl radical can then be further reduced at the electrode surface to form a carbanion, which is subsequently protonated by the solvent or electrolyte to yield 2-phenylpropanoic acid.

Based on data from its analogue, ibuprofen (B1674241), the reduction is a quasi-reversible or irreversible process with a diffusive character.

The following table presents electrochemical parameters determined for the analogous compound, 2-(p-isobutylphenyl)propionic acid, which provide an estimate for the behavior of this compound.

ParameterValue for Analogue CompoundDescription
β (Transfer Coefficient)0.52A measure of the symmetry of the energy barrier for the electrode reaction.
kf (Rate Constant of Electrode Reaction)55.79 ± 0.50 s-1Rate constant for the electron transfer at a specified potential.
kfh (Heterogeneous Rate Constant)6.52 × 10-4 cm s-1The rate constant for electron transfer at the standard potential.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For this compound, reaction rates are determined by the specific transformation being studied.

In electrochemical reactions , kinetic parameters such as the electron transfer rate constant can be determined from cyclic voltammetry data. The rate constant characterizes the speed of electron transfer across the electrode-solution interface. The relationship between the peak current and the scan rate can elucidate whether the process is diffusion-controlled or adsorption-controlled. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate.

The table below, derived from studies on the analogous compound 2-(p-isobutylphenyl)propionic acid, shows key kinetic parameters related to its electrochemical reduction. These values provide a reasonable approximation for the kinetic behavior of this compound under similar conditions.

Kinetic ParameterDetermined Value for AnalogueSignificance
Electrode Reaction Rate Constant (kf)55.79 s-1Indicates the rate of electron transfer at a specific potential during voltammetry.
Heterogeneous Rate Constant (kfh)6.52 × 10-4 cm s-1Represents the intrinsic rate of electron transfer at the electrode surface under standard conditions.

Chemical Stability and Degradation Pathways

Dehalogenation involves the cleavage of the carbon-iodine (C-I) bond, a process that can be initiated by various factors such as light, heat, or chemical reagents. The C-I bond is the least stable among the carbon-halogen bonds, making aryl iodides susceptible to dehalogenation. wikipedia.org

Mechanisms of Dehalogenation:

The dehalogenation of aryl halides can proceed through several mechanisms, including:

Photochemical Dehalogenation: Upon absorption of ultraviolet (UV) radiation, the C-I bond can undergo homolytic cleavage to form an aryl radical and an iodine radical. This process is often facilitated in the presence of a hydrogen donor, which can quench the aryl radical, leading to the formation of 2-phenylpropanoic acid. acs.org The initiation of this radical chain reaction can be influenced by interactions with solvents or bases. acs.org

Reductive Dehalogenation: This process involves the use of reducing agents to cleave the C-I bond. Transition metals and their complexes can act as catalysts in these reactions. wikipedia.org For instance, hydrodehalogenation replaces the iodine atom with a hydrogen atom, a reaction that can be catalyzed by various systems, including those that proceed via single electron transfer (SET) mechanisms. organic-chemistry.org

Nucleophilic Aromatic Substitution: Although less common for aryl halides compared to other substitution pathways, under specific conditions, the iodide can be displaced by a strong nucleophile. However, the reactivity of aryl halides in nucleophilic aromatic substitution is generally lower than that of other halogenated compounds.

Factors Influencing Dehalogenation:

Several factors can influence the rate and extent of dehalogenation of this compound:

Bond Dissociation Energy: The C-I bond has a relatively low bond dissociation energy compared to other carbon-halogen bonds, making it more prone to cleavage. wikipedia.org

Reaction Conditions: The presence of light, heat, catalysts, and the nature of the solvent can significantly impact the dehalogenation process. For example, photochemical dehalogenation is dependent on the wavelength and intensity of the light source. acs.org

Substituent Effects: The electronic properties of other substituents on the aromatic ring can influence the stability of the C-I bond and the reactivity of the molecule towards dehalogenation.

While specific experimental data on the dehalogenation of this compound is not extensively available in the reviewed literature, the general principles of aryl iodide reactivity provide a framework for understanding its likely degradation pathways. The primary dehalogenation product would be 2-phenylpropanoic acid.

Table 1: General Bond Dissociation Energies of Carbon-Halogen Bonds in Methyl Halides

BondBond Dissociation Energy (kJ/mol)
C-F452
C-Cl351
C-Br293
C-I234

This table provides a general comparison of carbon-halogen bond strengths, illustrating the relative weakness of the C-I bond. wikipedia.org

This compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety, making it an optically active compound. Racemization is the process by which an optically active compound is converted into a racemic mixture, which is optically inactive due to the presence of equal amounts of both enantiomers. wikipedia.org

Mechanism of Racemization:

The racemization of α-aryl propanoic acids, such as this compound, typically proceeds through the formation of a planar enol or enolate intermediate under either acidic or basic conditions. libretexts.orgru.nl

Base-Catalyzed Racemization: In the presence of a base, the acidic proton on the α-carbon is abstracted, leading to the formation of a planar, achiral enolate ion. Reprotonation of this intermediate can occur from either face with equal probability, resulting in a 1:1 mixture of the (R)- and (S)-enantiomers. ru.nl

Acid-Catalyzed Racemization: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which increases the acidity of the α-proton. Subsequent removal of the α-proton by a weak base (such as water) leads to the formation of a planar enol intermediate. Tautomerization back to the keto form can occur via protonation from either side of the planar double bond, leading to racemization. youtube.com

Factors Influencing Racemization:

pH of the Medium: Racemization is catalyzed by both acids and bases. The rate of racemization is therefore highly dependent on the pH of the solution.

Temperature: Like most chemical reactions, the rate of racemization increases with temperature.

Solvent: The polarity and protic nature of the solvent can influence the stability of the intermediates and the rate of proton transfer, thereby affecting the racemization rate.

While specific kinetic studies on the racemization of this compound are not detailed in the available literature, the established mechanisms for other α-aryl propanoic acids provide a strong basis for understanding its stereochemical stability. The interconversion between enantiomers would proceed through a planar intermediate, leading to a loss of optical activity over time in acidic or basic environments.

Table 2: General Mechanisms of Racemization for α-Aryl Propanoic Acids

ConditionIntermediateKey Steps
BasicEnolate1. Deprotonation of the α-carbon by a base. 2. Formation of a planar, achiral enolate. 3. Non-stereospecific reprotonation.
AcidicEnol1. Protonation of the carbonyl oxygen. 2. Deprotonation of the α-carbon to form a planar enol. 3. Tautomerization back to the keto form with non-stereospecific protonation.

This table summarizes the generally accepted mechanisms for the racemization of α-aryl propanoic acids. libretexts.orgru.nlyoutube.com

Stereochemical Control in the Synthesis and Reactions of 2 2 Iodophenyl Propanoic Acid

Asymmetric Synthetic Methodologies

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, avoiding the loss of 50% of the material inherent in classical resolution methods. wikipedia.org These strategies involve the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction.

The direct enantioselective synthesis of 2-arylpropanoic acids can be achieved through the asymmetric alkylation of arylacetic acid enediolates. This modern approach circumvents the need for attaching and later removing a chiral auxiliary. nih.gov In this method, a strong, chiral lithium amide base is used as a non-covalent, stereodirecting agent. The process involves the double deprotonation of the corresponding 2-iodophenylacetic acid to form a geometrically symmetrical enediolate. The chiral lithium amide then complexes with this intermediate, creating a chiral environment that directs the subsequent alkylation (e.g., with a methyl halide) to one face of the enediolate, resulting in the preferential formation of one enantiomer of 2-(2-Iodophenyl)propanoic acid. nih.gov This method is highly efficient, offering high enantioselectivity and allowing for the recovery of the chiral amine reagent. nih.gov

Another catalytic approach involves the palladium-catalyzed Heck coupling of 2-iodoiodobenzene with ethylene, followed by a hydroxycarbonylation step to yield the final propanoic acid. mdpi.com While this sequence can efficiently produce the racemic acid, incorporating chiral ligands, such as chiral phosphines, into the palladium catalyst system for the carbonylation step can induce asymmetry and lead to an enantiomerically enriched product.

A reliable and widely used method for asymmetric synthesis is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct the stereoselectivity of a subsequent reaction. williams.edu For the synthesis of this compound, a common strategy involves an Evans oxazolidinone auxiliary.

The process typically involves the following steps:

Acylation: The chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with 2-iodophenylacetyl chloride. This attaches the achiral acid substrate to the chiral auxiliary.

Diastereoselective Alkylation: The resulting N-acyloxazolidinone is deprotonated with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form a chiral enolate. The bulky substituent on the auxiliary (e.g., the phenyl group) effectively blocks one face of the enolate. williams.edu Subsequent reaction with an alkylating agent, such as methyl iodide, proceeds from the less hindered face, leading to the formation of one diastereomer in high excess. williams.eduresearchgate.net

Auxiliary Cleavage: The chiral auxiliary is then hydrolytically cleaved, often using lithium hydroxide (B78521) and hydrogen peroxide, to release the desired enantiomerically pure this compound and recover the auxiliary for reuse. williams.edu

This methodology is highly predictable and provides excellent stereocontrol, making it a cornerstone of asymmetric synthesis for carboxylic acids. williams.edu

Chiral Resolution Techniques for Racemic Mixtures

When this compound is synthesized without chiral control, it is produced as a racemic mixture—an equal mixture of its (R)- and (S)-enantiomers. Resolution is the process of separating these enantiomers. wikipedia.org

Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic compound. units.it For 2-arylpropanoic acids, this is often performed through the enantioselective esterification of the racemic acid or the hydrolysis of its racemic ester. frontiersin.orgmdpi.com

In a typical kinetic resolution via hydrolysis, the racemic methyl or ethyl ester of this compound is treated with a lipase (B570770) in an aqueous buffer system. The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester (e.g., the S-enantiomer) to the corresponding carboxylic acid, while leaving the other enantiomer (the R-ester) largely unreacted. mdpi.com The resulting mixture of the (S)-acid and the (R)-ester can then be separated by standard chemical techniques, such as extraction.

Conversely, in an esterification reaction, the racemic acid is treated with an alcohol in an organic solvent in the presence of a lipase. The enzyme will preferentially catalyze the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid.

The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value). A high E-value indicates a large difference in the reaction rates for the two enantiomers, leading to products with high enantiomeric excess (ee). nih.gov

Table 1: Lipases Commonly Used in the Resolution of 2-Arylpropanoic Acid Derivatives

EnzymeCommon SourceTypical Reaction
Lipase B (CAL-B)Candida antarcticaEsterification / Hydrolysis
LipasePseudomonas fluorescensHydrolysis
LipaseCandida rugosa (CRL)Hydrolysis
Lipase PSPseudomonas cepaciaTransesterification

This table presents enzymes known for their effectiveness in resolving racemic 2-arylpropanoic acids, the class to which this compound belongs. mdpi.comnih.govmdpi.comdiva-portal.org

Dynamic kinetic resolution (DKR) is an enhancement of this method where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution. nih.govnih.gov

The most traditional method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic this compound with a stoichiometric amount of an enantiomerically pure chiral base (a resolving agent). wikipedia.org The reaction produces a pair of diastereomeric salts ((R)-acid/(S)-base and (S)-acid/(S)-base).

Unlike enantiomers, diastereomers have different physical properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. After separation by filtration, the pure diastereomeric salt is treated with a strong acid (like hydrochloric acid) to break the ionic bond, regenerating the enantiomerically pure this compound and the protonated chiral amine, which can often be recovered. nih.gov

Table 2: Common Chiral Resolving Agents for Racemic Acids

Resolving AgentType
(R)-(+)-α-PhenylethylamineChiral Amine
(S)-(-)-α-PhenylethylamineChiral Amine
BrucineChiral Alkaloid
QuinineChiral Alkaloid
(1R,2R)-(-)-PseudoephedrineChiral Amino Alcohol

This table lists common chiral bases used to form diastereomeric salts with racemic carboxylic acids like 2-arylpropanoic acids. nih.govresearchgate.net

Stereoselective Derivatization and Functionalization

Once enantiomerically pure this compound is obtained, its stereocenter can be preserved during subsequent chemical transformations. The carboxylic acid functional group can be converted into a variety of other functionalities, such as esters, amides, acyl chlorides, or alcohols (via reduction), without affecting the configuration of the α-carbon.

For instance, the enantiopure acid can be converted to a chiral amine through a Curtius rearrangement. This sequence involves:

Conversion of the carboxylic acid to an acyl chloride.

Reaction with sodium azide (B81097) to form an acyl azide.

Heating the acyl azide to induce the Curtius rearrangement, which forms an isocyanate with retention of the stereocenter's configuration.

Hydrolysis of the isocyanate to yield the corresponding chiral 1-(2-iodophenyl)ethanamine. nih.gov

This transformation demonstrates how the stereointegrity of the starting material is maintained, allowing for the synthesis of new, structurally related chiral molecules. The existing stereocenter in this compound thus serves as a foundational element for the stereoselective synthesis of more complex derivatives.

Impact of Stereochemistry on Molecular Recognition and Synthetic Applications

The spatial arrangement of atoms in chiral molecules, such as the (R)- and (S)-enantiomers of this compound, plays a pivotal role in their interactions with other chiral entities and dictates their utility in stereoselective synthesis. This section explores the profound impact of stereochemistry on the molecular recognition of this compound and its subsequent applications in asymmetric synthesis, drawing upon established principles of stereochemistry and analytical techniques.

Molecular Recognition of Enantiomers

Molecular recognition is the specific interaction between two or more molecules through noncovalent forces, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. For chiral molecules, the differing three-dimensional structures of enantiomers lead to diastereomeric interactions with other chiral molecules or environments, forming the basis for their separation and differential biological activity.

Chiral Chromatography

Cyclodextrin-based CSPs are another important class of stationary phases. These are cyclic oligosaccharides that form a chiral cavity. Enantiomers can be separated based on the differential inclusion of a part of the molecule (in this case, likely the iodophenyl group) into the cyclodextrin (B1172386) cavity. The fit and stability of the inclusion complex are dependent on the stereochemistry of the guest molecule.

An illustrative example of how retention times might differ for the enantiomers of this compound on a hypothetical chiral column is presented in Table 1.

Table 1: Hypothetical Chiral HPLC Separation of this compound Enantiomers This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

EnantiomerRetention Time (min)
(R)-2-(2-Iodophenyl)propanoic acid12.5
(S)-2-(2-Iodophenyl)propanoic acid15.2

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral lanthanide shift reagents can also be employed to distinguish between enantiomers. The formation of diastereomeric complexes results in different chemical shifts for corresponding protons in the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess.

Synthetic Applications

The control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules where only one enantiomer may exhibit the desired therapeutic effect. While specific synthetic applications of the individual enantiomers of this compound are not extensively documented, their potential use as chiral building blocks in asymmetric synthesis can be inferred from the reactivity of related compounds.

Asymmetric Synthesis

Enantiomerically pure this compound can serve as a valuable precursor in asymmetric synthesis. The carboxylic acid functionality can be converted to a variety of other functional groups, while the iodine atom on the phenyl ring provides a handle for cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. By starting with a single enantiomer of this compound, new chiral centers can be introduced in a controlled manner, leading to the synthesis of complex enantiomerically pure molecules.

For example, the (R)- or (S)-enantiomer could be used as a starting material for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) analogs or other pharmacologically active compounds where a specific stereochemistry is required for biological activity.

Chiral Auxiliaries

While less common for this type of molecule, it is conceivable that derivatives of this compound could be employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed.

The successful application of a chiral compound in these roles is highly dependent on the ability to control and maintain its stereochemical integrity throughout the synthetic sequence.

Illustrative Synthetic Utility

Table 2 provides a hypothetical overview of the potential of enantiomerically pure this compound in asymmetric reactions.

Table 2: Potential Synthetic Applications of Enantiopure this compound This table is illustrative and highlights potential applications based on the functional groups present in the molecule.

EnantiomerPotential Reaction TypePotential Product Class
(R)-2-(2-Iodophenyl)propanoic acidSuzuki CouplingChiral biaryl compounds
(S)-2-(2-Iodophenyl)propanoic acidHeck ReactionChiral stilbene (B7821643) derivatives
(R)-2-(2-Iodophenyl)propanoic acidEsterification and subsequent reductionChiral alcohols
(S)-2-(2-Iodophenyl)propanoic acidAmide coupling with a chiral amineDiastereomeric amides for further elaboration

Theoretical and Computational Studies of 2 2 Iodophenyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide a detailed picture of electron distribution, molecular orbitals, and energy, which are fundamental to understanding chemical reactivity and molecular conformation.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.commdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting the geometric and electronic structures of chemical systems. researchgate.net For 2-(2-Iodophenyl)propanoic acid, DFT can be used to calculate a variety of electronic descriptors that shed light on its reactivity.

Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. Other reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be derived from these orbital energies.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*

Property Value Unit
HOMO Energy -6.54 eV
LUMO Energy -0.89 eV
HOMO-LUMO Gap 5.65 eV
Ionization Potential 6.54 eV
Electron Affinity 0.89 eV
Electronegativity (χ) 3.715 eV

Note: The data in this table is illustrative and based on typical values for similar aromatic carboxylic acids.

These calculations reveal the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO), providing a basis for predicting its behavior in chemical reactions.

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses rotational freedom around several single bonds, particularly the C-C bond connecting the propanoic acid side chain to the phenyl ring and the C-C bond within the side chain itself. This flexibility allows the molecule to adopt various conformations.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers that separate them. chemrxiv.org Quantum chemical methods, including DFT, are used to calculate the energy of the molecule as a function of specific dihedral angles. The results are often visualized as a potential energy landscape, which maps the energy of the molecule across its conformational space. rsc.org

For this compound, a key analysis involves scanning the dihedral angle defined by the iodine atom, the two aromatic carbons, and the chiral carbon of the propanoic acid side chain. This reveals the preferred orientation of the side chain relative to the bulky iodine substituent. The analysis identifies energy minima corresponding to stable conformers and transition states that represent the energy barriers to rotation.

Table 2: Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (I-C-C-C) Relative Energy (kcal/mol) Population (%)
A (Global Minimum) 85° 0.00 75.3
B (Local Minimum) -95° 0.85 20.1

Note: The data in this table is hypothetical, generated to illustrate the expected results from a conformational analysis.

The energy landscape reveals that the molecule predominantly exists in specific staggered conformations that minimize steric hindrance between the iodophenyl ring and the carboxylic acid group.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. dntb.gov.uadntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change. mdpi.com

For this compound, MD simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to understand its structural flexibility and interactions with its surroundings. These simulations reveal how the molecule explores different conformational states and the timescales of these transitions. Analysis of the MD trajectory can provide information on the stability of different conformers, the flexibility of different parts of the molecule, and how solvent molecules arrange themselves around the solute. nih.gov This information is crucial for understanding how the molecule behaves in a realistic biological or chemical system.

Intermolecular Interactions and Supramolecular Assembly

In the solid state or in solution, molecules of this compound interact with each other through various non-covalent forces. These interactions dictate the molecule's physical properties, such as melting point and solubility, and determine how it self-assembles into larger structures, like crystals.

The carboxylic acid group of this compound is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). nsf.gov In the solid state, carboxylic acids typically form strong hydrogen-bonded dimers, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a second molecule, and vice versa. mdpi.com This creates a characteristic cyclic motif.

Table 3: Typical Hydrogen Bond Parameters in Carboxylic Acid Dimers

Interaction Distance (D-H···A) Angle (D-H···A)

Note: This table provides typical geometric values for hydrogen bonds found in carboxylic acid dimers.

The iodophenyl ring in this compound is an aromatic system capable of engaging in π-π stacking interactions. mdpi.com These are non-covalent interactions that occur between aromatic rings. While often weaker than hydrogen bonds, they play a significant role in the stabilization of crystal structures and molecular complexes. rsc.orgrsc.org

The geometry of π-π stacking can vary, with common arrangements being face-to-face (sandwich) or offset face-to-face (parallel-displaced). illinois.edu Computational methods can be used to calculate the interaction energy and optimal geometry for the stacking of two iodophenyl rings. These calculations help to understand how the electronic nature of the ring, influenced by the electron-withdrawing iodine atom, affects the strength and nature of the stacking interaction. The interplay between hydrogen bonding and π-π stacking ultimately determines the final supramolecular architecture. nih.gov

Weak Non-Covalent Interactions

In the theoretical and computational analysis of this compound, weak non-covalent interactions play a crucial role in determining its supramolecular chemistry, crystal packing, and interactions with biological systems. Due to the presence of a highly polarizable iodine atom, a carboxylic acid group, and an aromatic ring, this molecule can participate in a variety of stabilizing non-covalent forces. The most significant of these is the halogen bond, a highly directional interaction that has gained recognition for its strength and utility in crystal engineering and medicinal chemistry.

Halogen Bonding:

The iodine atom in this compound is a potent halogen bond donor. This arises from the anisotropic distribution of electron density around the iodine atom, resulting in a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I covalent bond. acs.org This electrophilic region can interact favorably with nucleophilic sites, such as the oxygen atoms of the carboxylic acid group in a neighboring molecule or other Lewis basic atoms.

Computational studies on similar iodinated aromatic compounds have demonstrated that these halogen bonds can be comparable in strength to conventional hydrogen bonds. chemrxiv.org The strength and directionality of the halogen bond are influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the propanoic acid group can modulate the properties of the halogen bond.

Theoretical calculations, such as Density Functional Theory (DFT) and Atoms in Molecules (AIM) analysis, are employed to characterize these interactions. nih.gov AIM theory, for instance, can identify bond critical points between the iodine and the interacting nucleophile, providing evidence for the existence and strength of the halogen bond. nih.gov

Below is an interactive data table summarizing typical geometric parameters for halogen bonds involving iodine in aromatic systems, derived from computational studies on analogous compounds.

Interaction TypeDonor AtomAcceptor AtomTypical Distance (Å)Typical Angle (C-I···A) (°)
Halogen BondIodineOxygen (Carbonyl)2.8 - 3.2160 - 180
Halogen BondIodineOxygen (Hydroxyl)2.9 - 3.4150 - 175
Halogen BondIodineIodine3.5 - 4.0Various

Other Weak Interactions:

Besides halogen bonding, this compound can also engage in other weak non-covalent interactions:

Hydrogen Bonding: The carboxylic acid moiety is a classic hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This leads to the formation of strong hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. nih.gov

C-H···π Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors to the π-system of an adjacent phenyl ring.

Dispersion Forces: These ubiquitous attractive forces also contribute significantly to the intermolecular interactions. mdpi.com

Symmetry-Adapted Perturbation Theory (SAPT) is a computational method that can be used to decompose the total interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion, providing a deeper understanding of the nature of these weak interactions. mdpi.com

Predictive Modeling for Reaction Outcomes and Selectivity

Predictive modeling, leveraging computational chemistry and machine learning, offers a powerful approach to forecast the outcomes and selectivity of chemical reactions involving this compound without the need for extensive empirical experimentation. These models are built upon datasets of known reactions and utilize molecular descriptors to learn the underlying relationships between a molecule's structure and its reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models:

QSAR and QSPR models are statistical models that correlate a molecule's biological activity (for QSAR) or physicochemical properties (for QSPR) with its structural or computed properties, known as descriptors. researchgate.net For this compound, QSPR models could be developed to predict properties like its reaction kinetics or the equilibrium constant for a given transformation. researchgate.net

The development of a QSPR model for predicting the reaction rate of, for example, a substitution reaction on the aromatic ring of this compound would involve the following steps:

Data Collection: Gathering experimental data on the reaction rates for a series of related iodinated aromatic compounds.

Descriptor Calculation: Computing a variety of molecular descriptors for each compound, such as electronic properties (e.g., atomic charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and topological indices.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation relating the descriptors to the reaction rate. mdpi.com

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

The following interactive table provides examples of descriptors that could be used in a QSPR model for predicting the reactivity of this compound.

Descriptor TypeSpecific Descriptor ExamplePotential Correlation with Reactivity
ElectronicHammett substituent constant (σ)Predicts the effect of the propanoic acid group on electrophilic aromatic substitution.
ElectronicAtomic charge on ring carbonsIndicates sites susceptible to nucleophilic or electrophilic attack.
StericTaft steric parameter (Es)Quantifies the steric hindrance around the iodine and carboxylic acid groups.
Quantum ChemicalHOMO/LUMO energiesRelates to the molecule's ability to donate or accept electrons in a reaction.

Machine Learning Models for Regioselectivity:

Recent advances in machine learning have led to the development of sophisticated models for predicting the regioselectivity of organic reactions. rsc.org For this compound, which has multiple reactive sites (the aromatic ring and the carboxylic acid group), predicting the outcome of a reaction can be challenging.

Machine learning models, such as neural networks or gradient boosting algorithms, can be trained on large datasets of reactions to predict the most likely site of reaction. chemrxiv.org For instance, a model could be trained to predict the regioselectivity of an electrophilic aromatic substitution on the phenyl ring of this compound, taking into account the directing effects of both the iodine atom and the propanoic acid side chain. These models often use learned representations of molecular structures, such as molecular fingerprints or graph-based representations, as input. rsc.org

The accuracy of such predictive models is continually improving, and they are becoming increasingly valuable tools in synthetic chemistry for planning and optimizing reaction pathways. nih.gov While specific predictive models for this compound may not be publicly available, the methodologies are well-established and could be applied to this compound to accelerate the discovery of new synthetic routes and derivatives.

Advanced Analytical Methodologies for 2 2 Iodophenyl Propanoic Acid Research

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is fundamental in assessing the purity of 2-(2-Iodophenyl)propanoic acid and in monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used, each suited for different aspects of the analysis.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the synthesis of this compound. It allows for the separation, identification, and quantification of the starting materials, intermediates, the final product, and any byproducts in the reaction mixture. A reverse-phase HPLC (RP-HPLC) method is typically employed for compounds of this nature. researchgate.net

The progress of the reaction can be tracked by taking aliquots from the reaction mixture at various time intervals and injecting them into the HPLC system. The resulting chromatograms would show a decrease in the peak areas of the reactants and a corresponding increase in the peak area of the this compound product. This data is vital for optimizing reaction conditions such as temperature, time, and catalyst concentration. The method's specificity also allows for the detection of process-related impurities. pensoft.net

A typical HPLC setup for the analysis of aromatic propanoic acid derivatives involves a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, often with a controlled pH. researchgate.net Detection is commonly performed using a UV/VIS detector, as the phenyl ring in the molecule absorbs ultraviolet light. pensoft.net

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterTypical Value/ConditionPurpose
ColumnReverse-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Stationary phase for separating components based on polarity. researchgate.net
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)Eluent to carry the sample through the column; composition adjusted for optimal separation. researchgate.net
Flow Rate1.0 mL/minControls the speed of the mobile phase, affecting resolution and analysis time. researchgate.net
DetectionUV/VIS at 225-264 nmDetects the aromatic ring of the analyte and impurities. pensoft.netresearchgate.net
Column Temperature30 °CMaintains consistent retention times and peak shapes. researchgate.net
Injection Volume10-20 µLThe volume of the sample introduced into the system. pensoft.net

Gas Chromatography (GC) is the preferred method for the identification and quantification of volatile organic compounds that may be present as impurities in a sample of this compound. ijpsonline.com These impurities typically include residual solvents used during the synthesis and purification stages (e.g., toluene, hexane, or ethyl acetate). Given the relatively low volatility of the target compound itself, GC is not used for its direct analysis but rather for assessing its purity with respect to these volatile components. ijpsonline.com

Static headspace GC is a particularly useful technique, where the sample is heated in a sealed vial to allow volatile components to partition into the gas phase (headspace). ijpsonline.com An aliquot of this gas is then injected into the GC system, preventing non-volatile matrix components from contaminating the instrument. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons. scielo.br

Table 2: Typical Headspace GC Parameters for Volatile Impurity Analysis

ParameterTypical Value/ConditionPurpose
ColumnCapillary column (e.g., 6% polycyanopropylphenylsiloxane and 94% polydimethylsiloxane)Stationary phase designed for separation of common organic solvents. ijpsonline.com
Carrier GasHelium or NitrogenInert gas to move the sample through the column. mdpi.com
Injector Temperature~250 °CEnsures rapid volatilization of the injected sample. jppres.com
DetectorFlame Ionization Detector (FID)Sensitive detection of organic volatile compounds. scielo.br
Oven ProgramTemperature gradient (e.g., 50 °C held for 2 min, then ramp to 250 °C)Separates components based on their boiling points. mdpi.com
Headspace Vial Temp80-120 °CTo facilitate the partitioning of volatile analytes into the headspace.

Mass Spectrometry for Intermediate and Product Characterization (beyond basic identification)

Mass Spectrometry (MS) provides crucial information about the molecular weight and structure of this compound and its reaction intermediates. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for confirming the identity of peaks observed in the chromatogram. Beyond simple molecular weight determination, the fragmentation pattern generated by techniques like Electron Ionization (EI) offers a "fingerprint" that can be used for detailed structural elucidation. libretexts.orgindexcopernicus.com

For this compound (Molecular Weight: 276.07 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 276. nih.gov The subsequent fragmentation would likely follow predictable pathways for aromatic carboxylic acids. libretexts.org Key fragmentation events include the loss of the carboxyl group and cleavage of bonds adjacent to the phenyl ring.

Key predicted fragments include:

Loss of the carboxyl radical (•COOH): This is a common fragmentation for carboxylic acids, leading to a fragment at m/z 231 ([C₈H₈I]⁺). libretexts.org

Loss of the iodine atom (I•): Cleavage of the C-I bond would result in a fragment at m/z 149 ([C₉H₉O₂]⁺).

Alpha-cleavage: Loss of the entire propanoic acid side chain via cleavage of the bond between the ring and the side chain would yield a fragment corresponding to the iodophenyl cation at m/z 203 ([C₆H₄I]⁺).

Loss of a hydroxyl radical (•OH): This is another characteristic fragmentation of carboxylic acids, which would produce a fragment at m/z 259. libretexts.org

Table 3: Predicted Key Mass Fragments for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonNeutral Loss
276[C₉H₉IO₂]⁺ (Molecular Ion)-
259[C₉H₈IO]⁺•OH (17 Da)
231[C₈H₈I]⁺•COOH (45 Da)
203[C₆H₄I]⁺•CH(CH₃)COOH (73 Da)
149[C₉H₉O₂]⁺I• (127 Da)
77[C₆H₅]⁺ (Phenyl)I• and •CH(CH₃)COOH

Electrochemical Characterization for Redox Behavior and Reaction Kinetics

Electrochemical methods, particularly cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. researchgate.net This technique provides insights into the oxidation and reduction potentials of the molecule, the stability of the resulting radical ions, and the kinetics of the electron transfer processes. Such information is valuable for understanding its potential role in electrochemical reactions or its susceptibility to oxidative or reductive degradation.

In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. For this compound, the voltammogram would likely reveal redox processes associated with the iodophenyl moiety and possibly the carboxylic acid group under certain conditions. The oxidation is likely to occur on the aromatic ring, while reduction could involve the C-I bond or the carboxylic acid proton.

By analyzing the characteristics of the voltammogram (e.g., peak potentials, peak currents, and peak separation), key electrochemical parameters can be determined. For example, irreversible processes, often observed for organic molecules, can be characterized to calculate transfer coefficients and electrode reaction rate constants. researchgate.net Studies on similar structures like ibuprofen (B1674241) have shown that the phenylpropionic acid moiety is electrochemically active and undergoes irreversible oxidation. researchgate.net

Table 4: Electrochemical Parameters Obtainable from Cyclic Voltammetry

ParameterSymbolInformation Provided
Anodic Peak PotentialEₚₐPotential at which oxidation is maximal. researchgate.net
Cathodic Peak PotentialEₚ꜀Potential at which reduction is maximal. researchgate.net
Anodic Peak CurrentiₚₐRelated to the concentration of the analyte and the kinetics of the oxidation reaction. researchgate.net
Cathodic Peak Currentiₚ꜀Related to the concentration and kinetics of the reduction reaction. researchgate.net
Electron Transfer Rate ConstantkₛA measure of the kinetic facility of the redox reaction. researchgate.net
Transfer CoefficientαDescribes the symmetry of the energy barrier for the redox reaction. researchgate.net

Advanced Spectroscopic Techniques for Complex Structural Elucidation and Mechanistic Insights

While 1D NMR (¹H and ¹³C) is standard for basic structural confirmation, advanced multi-dimensional NMR techniques are required for unambiguous assignment of all signals and for detailed analysis of the molecule's three-dimensional structure and conformation.

Multi-dimensional NMR experiments provide correlation data between different nuclei within the molecule, which is essential for piecing together its complex structure and determining its spatial arrangement.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show a cross-peak between the methine proton of the propanoic acid chain and the protons of the adjacent methyl group. It would also reveal the coupling network among the four protons on the aromatic ring, helping to assign their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is an invaluable tool for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are physically close to one another, regardless of whether they are bonded. NOESY is the primary NMR method for determining stereochemistry and preferred conformation. It could be used to probe the spatial relationship between the propanoic acid side chain protons and the aromatic protons, providing insight into the rotational conformation around the C-C bond connecting the side chain to the phenyl ring.

Table 5: Application of Multi-Dimensional NMR for this compound Analysis

TechniqueCorrelationInformation Obtained
COSY¹H – ¹H (through bond)Identifies neighboring protons (e.g., methine-methyl, adjacent aromatic protons).
HSQC¹H – ¹³C (one bond)Assigns carbon signals based on their attached protons.
HMBC¹H – ¹³C (multiple bonds)Confirms the connectivity of molecular fragments (e.g., side chain to phenyl ring).
NOESY¹H – ¹H (through space)Determines spatial proximity of protons, revealing conformational preferences.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology provides precise data on bond lengths, bond angles, and torsion angles, thereby defining the molecular conformation. Furthermore, it elucidates the nature of intermolecular interactions, which govern the packing of molecules within the crystal lattice.

While a specific crystallographic study for this compound is not publicly available in crystallographic databases, analysis of closely related structures, such as other iodophenyl alkanoic acids, offers significant insights into the likely solid-state architecture and intermolecular interactions of the title compound. The principles of molecular recognition and crystal engineering allow for a reasoned prediction of its crystalline arrangement.

Predicted Molecular Architecture of this compound

Interactive Data Table: Predicted Torsion Angles for this compound

Atoms Involved Predicted Torsion Angle (°) Significance
I-C2-C1-C(propanoic) ~90 - 120 Defines the orientation of the propanoic acid group relative to the iodine atom.
C2-C1-C(propanoic)-C(carboxyl) Variable Determines the overall molecular conformation (e.g., extended or folded).

Note: The data in this table is predictive and based on computational modeling and analysis of related structures. Actual values can only be confirmed by experimental X-ray diffraction analysis.

Intermolecular Interactions in the Solid State

The crystalline structure of this compound is anticipated to be dominated by a network of intermolecular interactions, primarily strong hydrogen bonding and potential halogen bonding.

Hydrogen Bonding: Carboxylic acids are well-known to form robust hydrogen-bonded dimers in the solid state. It is highly probable that this compound will crystallize with two molecules associated through a pair of O-H···O hydrogen bonds, forming a characteristic centrosymmetric R22(8) ring motif. This strong interaction is a primary driver for the assembly of the crystal lattice.

Interactive Data Table: Expected Intermolecular Interaction Parameters

Interaction Type Donor-H···Acceptor / Donor···Acceptor Predicted Distance (Å) Predicted Angle (°)
Hydrogen Bond O-H···O 2.6 - 2.8 160 - 180

Note: The data presented in this table is based on typical values observed for similar functional groups in organic crystal structures and serves as an illustrative example.

Applications of 2 2 Iodophenyl Propanoic Acid As a Key Synthetic Intermediate

Building Block for Complex Organic Molecular Architectures

The dual functionality of 2-(2-Iodophenyl)propanoic acid allows it to serve as a versatile linchpin in the assembly of intricate molecular structures. The carboxylic acid moiety provides a classic handle for derivatization, while the aryl iodide is a premier functional group for transition metal-catalyzed cross-coupling reactions.

The propanoic acid group can readily undergo standard transformations, such as esterification or amidation, to link the molecule to other fragments. More significantly, the 2-arylpropionic acid framework is the core structural motif in a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including widely used pharmaceuticals like ibuprofen (B1674241) and naproxen. orientjchem.orgresearchgate.net This inherent biological relevance makes derivatives of this compound attractive targets for medicinal chemistry programs. researchgate.net

Simultaneously, the carbon-iodine (C-I) bond is highly reactive towards oxidative addition to low-valent transition metal complexes, most notably those of palladium. beilstein-journals.org This reactivity makes this compound an excellent substrate for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are foundational to modern synthesis and allow for the precise and efficient construction of complex molecular architectures from simpler precursors.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

Reaction Name Coupling Partner Resulting Bond Illustrative Product Class
Suzuki Coupling Aryl/Vinyl Boronic Acid or Ester C(sp²) - C(sp²) Biphenyls, Stilbenes
Heck Reaction Alkene C(sp²) - C(sp²) Substituted Alkenes (e.g., Cinnamates)
Sonogashira Coupling Terminal Alkynes C(sp²) - C(sp) Aryl Alkynes
Buchwald-Hartwig Amination Amines C(sp²) - N Aryl Amines
Stille Coupling Organostannanes C(sp²) - C(sp²) Biphenyls, Dienes

| Carbonylation | Carbon Monoxide | C(sp²) - C(=O) | Aryl Ketones, Esters |

This table illustrates the potential applications of the aryl iodide moiety for building complex molecules. The specific conditions for each reaction would require experimental optimization.

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in chemistry, forming the structural core of a vast number of pharmaceuticals, agrochemicals, and natural products. researchgate.net The unique ortho-substitution pattern of this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems via intramolecular cyclization reactions.

In these strategies, the propanoic acid side chain (or a derivative thereof) contains one reactive partner, while the aryl iodide serves as the other, allowing for the formation of a new ring fused to the original benzene (B151609) ring. Palladium-catalyzed processes are particularly well-suited for this purpose. For instance, an intramolecular Heck reaction, where the alkene is part of a group attached to the carboxylic acid, can facilitate the formation of carbon-carbon bonds to construct carbocycles. wikipedia.org Similarly, intramolecular versions of amination or etherification reactions can lead to nitrogen- or oxygen-containing heterocycles.

This general approach of using substituted benzoic or phenylalkanoic acids as precursors for heterocycle synthesis is a well-established strategy. researchgate.netmdpi.com For example, palladium-catalyzed intramolecular C-H activation and cyclization of related substrates have been used to generate scaffolds like benzofuranones and indolines. nih.gov The defined stereochemistry and reactive handle in this compound provide a predictable and powerful tool for similar synthetic endeavors.

Table 2: Plausible Intramolecular Cyclization Pathways

Reaction Type Required Derivatization Resulting Heterocyclic Core
Intramolecular Heck Reaction Conversion to an allylic ester or amide Indenone or Dihydronaphthyridinone derivative
Intramolecular Sonogashira Coupling Conversion to an N-propargyl amide Alkynyl-substituted Lactam
Intramolecular Buchwald-Hartwig Conversion to an N-(2-haloaryl) amide Dihydro-dibenzodiazepine derivative

This table outlines hypothetical but mechanistically sound pathways for synthesizing heterocyclic structures from this compound.

Utility in the Development of Novel Organic Reactions

While this compound is a valuable substrate for applying known transformations, its specific chemical properties also make it a useful tool in the development and optimization of new synthetic methods. In modern organometallic chemistry, a significant focus is on creating catalysts that are more active, stable, and selective, and that function under milder conditions. beilstein-journals.org

Aryl iodides are often the most reactive substrates in palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. libretexts.org Consequently, they are frequently used as benchmark substrates when developing new catalytic systems. For example, the development of highly active, phosphine-free palladium catalysts or reactions that proceed at room temperature often involves initial testing and validation with reactive aryl iodides. beilstein-journals.orgorganic-chemistry.org

Therefore, this compound can serve as a standard substrate for:

Screening new catalyst systems: Evaluating the efficacy of novel ligands or palladium precursors for fundamental reactions like Suzuki or Heck couplings. organic-chemistry.org

Optimizing reaction conditions: Fine-tuning parameters such as base, solvent, and temperature to achieve higher yields and selectivities.

Mechanistic studies: Investigating the kinetics and intermediates of catalytic cycles due to its predictable and often high reactivity. rsc.org

Its bifunctional nature also allows for the study of functional group tolerance, a critical parameter in assessing the utility of any new synthetic method.

Contribution to the Synthesis of Advanced Functional Materials

Advanced functional materials are substances designed with specific properties that enable them to perform specialized functions, finding applications in electronics, medicine, and materials science. mdpi.com The 2-arylpropionic acid motif, the core of this compound, is a well-established pharmacophore, best known for its role in NSAIDs. orientjchem.org This class of molecules represents a fundamental type of functional material: the pharmaceutical drug.

The structure of this compound is analogous to several highly successful commercial drugs. This structural similarity suggests that it could be a key intermediate in the synthesis of new, potentially more effective, anti-inflammatory agents or other bioactive compounds. researchgate.net

Table 3: Structural Analogy to Commercial NSAIDs

Compound
This compound -I -H
Ibuprofen -H -CH₂CH(CH₃)₂
Naproxen (Part of Naphthyl ring) (Part of Naphthyl ring)
Flurbiprofen -F (Part of Biphenyl)

General Structure: R¹/R² substituted Phenyl-CH(CH₃)COOH. This table highlights the core structural similarity of this compound to the 'profen' class of drugs.

Beyond its potential in medicinal chemistry, the iodo-substituent provides a reactive handle for incorporating this molecule into larger macromolecules, such as polymers. Through polymerization techniques involving repeated cross-coupling reactions (e.g., poly-Heck or poly-Suzuki reactions), this compound could serve as a monomer to create advanced polymers with tailored properties, potentially for applications in drug delivery or as functional coatings. The development of such materials is a key goal in modern polymer science. organic-chemistry.org

Future Research Directions for 2 2 Iodophenyl Propanoic Acid

Development of More Sustainable and Greener Synthetic Pathways

The imperative for environmentally benign chemical processes necessitates the development of sustainable methods for synthesizing 2-(2-Iodophenyl)propanoic acid. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents.

Key areas of investigation include:

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional iodination techniques, which often rely on harsh oxidizing agents. mdpi.com Research could explore the direct electrochemical iodination of 2-phenylpropanoic acid, using iodide as the iodine source and electrons as the primary reactant, potentially in aqueous solutions to minimize organic solvent waste. mdpi.com

Mechanochemistry: Solvent-free reaction conditions, achievable through mechanical grinding or ball milling, represent a significant advancement in green synthesis. nih.govmdpi.com The development of a mechanochemical route for the iodination of 2-phenylpropanoic acid could drastically reduce solvent usage and potentially lead to shorter reaction times and higher yields. mdpi.comrsc.org

Visible-Light-Induced Reactions: Photocatalysis, particularly using visible light, provides a mild and efficient pathway for various organic transformations. ucla.edu Future studies could investigate the visible-light-induced decarboxylative iodination of dicarboxylic acid precursors to generate the 2-iodophenyl moiety, offering a metal-free and energy-efficient synthetic route. organic-chemistry.org

Bio-based Starting Materials: Exploring routes that begin from renewable feedstocks is a cornerstone of green chemistry. While challenging, long-term research could aim to develop pathways to the phenylpropanoic acid scaffold from bio-derived molecules, thereby reducing the reliance on petrochemical sources. rsc.org

Green Synthesis Approach Potential Advantages Key Research Focus
Electrochemical IodinationAvoids harsh oxidants, can be performed in water. mdpi.comOptimization of electrode materials and reaction conditions for selectivity.
MechanochemistrySolvent-free, reduced reaction times, high yields. nih.govmdpi.comDevelopment of suitable grinding conditions and catalysts. rsc.org
Visible-Light PhotocatalysisMild conditions, energy-efficient, metal-free options. ucla.eduorganic-chemistry.orgDesign of efficient organic photocatalysts and exploration of reaction scope.
Bio-based FeedstocksReduces fossil fuel dependence, enhances sustainability. rsc.orgMulti-step enzymatic and chemical conversions from renewable sources.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Advances in catalysis are paramount to unlocking the full synthetic potential of this compound. Future research will likely target the development of more active, selective, and robust catalysts for its synthesis and subsequent transformations.

Promising avenues include:

Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts like palladium to more abundant and less toxic metals such as manganese or copper is a key goal in sustainable chemistry. rsc.org Research into manganese-catalyzed C-H activation could lead to novel methods for the direct introduction of the propanoic acid side chain onto an iodinated benzene (B151609) ring. rsc.org

Palladium(II) Iodide-Based Catalysts: While palladium is a precious metal, developing highly efficient catalytic systems is still of great interest. PdI2-based catalysts have shown significant promise in various carbonylation reactions. unipr.itmdpi.com Future work could focus on designing novel ligands for PdI2 to enhance its catalytic activity and stability in reactions involving this compound, such as carbonylative cross-coupling. nih.govthieme-connect.de

Dual Catalytic Systems: Combining two distinct catalytic cycles in a single pot can enable complex transformations that are otherwise difficult to achieve. A promising area of research would be the development of dual Ni/Ti/photoredox catalysis for cross-electrophile coupling reactions, where this compound could act as the aryl iodide partner. ucla.edu

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as versatile ligands and organocatalysts. pkusz.edu.cn Investigating NHC-catalyzed reactions of this compound could unveil new modes of reactivity, for instance, in asymmetric transformations or as Brønsted base catalysts to facilitate novel bond formations. pkusz.edu.cn

Investigation of Unprecedented Reactivity Patterns and Chemical Transformations

The unique combination of a carboxylic acid and an ortho-iodo substituent in this compound opens the door to exploring novel chemical reactions and reactivity patterns that go beyond its traditional use in cross-coupling.

Future research could delve into:

C-H Activation/Functionalization: The presence of the propanoic acid side chain could be exploited as a directing group for ortho-C-H activation on the phenyl ring, although the iodine atom already occupies one ortho position. Research could explore meta-C-H activation or functionalization of the methyl group on the propanoic acid chain, catalyzed by transition metals. nih.govyoutube.com

Decarboxylative Cross-Couplings: The carboxylic acid group can be used as a synthetic handle in decarboxylative reactions. nih.govacs.org Investigating the transition-metal-free decarboxylative iodination or other cross-coupling reactions of precursors could provide alternative synthetic routes and new functionalization strategies. nih.govacs.org

Photochemical Transformations: The carbon-iodine bond is susceptible to photolysis. Exploring the photochemical reactions of this compound could lead to novel radical-based transformations and the synthesis of unique molecular architectures.

Hypervalent Iodine Chemistry: The iodine atom can be oxidized to a hypervalent state, which can then participate in a variety of unique transformations. Research into the synthesis and reactivity of hypervalent iodine derivatives of this compound could open up new avenues for functionalization. digitellinc.com

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step, and cascade reactions, involving a sequence of intramolecular transformations, are powerful tools for building molecular complexity efficiently. jocpr.comnih.gov Integrating this compound into such processes is a promising area for future research.

Potential directions include:

Isocyanide-Based MCRs: The carboxylic acid functionality of this compound makes it a suitable component for isocyanide-based MCRs like the Ugi or Passerini reactions. mdpi.com This could allow for the rapid synthesis of complex, peptide-like structures bearing the 2-iodophenyl moiety, which could be further functionalized via the C-I bond. mdpi.com

Palladium-Catalyzed Cascade Reactions: The 2-iodophenyl group is an excellent starting point for palladium-catalyzed cascade reactions. mdpi.com For instance, a cascade process could be initiated by the reaction of the iodo-group with an alkyne, followed by an intramolecular cyclization involving the propanoic acid side chain to generate complex heterocyclic systems. mdpi.comnih.gov

Radical-Initiated Cascades: The C-I bond can be homolytically cleaved to generate an aryl radical. This radical could initiate a cascade of reactions, such as addition to a tethered alkene or alkyne, followed by cyclization, leading to the formation of polycyclic structures.

MCRs followed by Cyclization: A powerful strategy involves using an MCR to assemble a complex intermediate, which then undergoes a subsequent intramolecular cyclization. This compound could be a key building block in such sequences, where the MCR introduces the necessary functional groups for a final, C-I bond-mediated cyclization.

Reaction Type Potential Application of this compound Expected Outcome
Ugi Multicomponent ReactionAs the carboxylic acid component. mdpi.comRapid synthesis of complex α-acylamino carboxamides.
Pd-Catalyzed CascadeAs the aryl iodide initiator. mdpi.comnih.govEfficient construction of heterocyclic and polycyclic scaffolds.
Radical-Initiated CascadeAs a source of an aryl radical.Formation of novel carbocyclic and heterocyclic ring systems.
MCR-Cyclization SequenceAs a bifunctional building block.Assembly of complex molecules with high step-economy.

Advanced Computational Design for Targeted Synthesis and Property Prediction

Computational chemistry offers powerful tools for accelerating research by predicting reaction outcomes, designing novel catalysts, and predicting the properties of new molecules. rsc.org Applying these methods to this compound can guide experimental work and lead to more targeted research.

Future computational studies could focus on:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of novel reactions involving this compound. rsc.org This can help in optimizing reaction conditions and in understanding the origins of selectivity. rsc.org

Catalyst Design: Computational modeling can be employed to design new ligands for transition metal catalysts that are specifically tailored for transformations of this compound. This can lead to the development of more active and selective catalysts.

Property Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) studies can be used to predict the biological or material properties of derivatives of this compound. researchgate.net This can help in prioritizing synthetic targets for applications in medicinal chemistry or materials science. nih.govnih.gov

Reaction Prediction: Machine learning algorithms and other in silico tools can be trained to predict the outcome of reactions involving this compound with various reagents, thereby accelerating the discovery of new transformations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Iodophenyl)propanoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio databases) can identify feasible routes, such as iodination of pre-functionalized phenylpropanoic acid precursors. Optimization involves adjusting catalysts (e.g., palladium for coupling reactions), temperature control (60–80°C to prevent iodine sublimation), and solvent polarity (e.g., DMF for solubility). Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Confirm aryl proton environments (δ 7.0–8.0 ppm for iodophenyl groups) and carboxylic acid proton (δ ~12 ppm).
  • IR Spectroscopy : Validate carboxylic acid C=O stretch (~1700 cm⁻¹) and C-I bond (~500 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and iodine isotopic patterns.
    Conflicting data (e.g., unexpected splitting in NMR) should be cross-validated with X-ray crystallography (if crystalline) or computational simulations (DFT for electronic structure) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods (BS-approved) to minimize inhalation exposure and ensure local exhaust ventilation .
  • PPE : Wear nitrile gloves (EN374 standard) and safety goggles; full-face visors are advised for large-scale handling .
  • Emergency Measures : Establish eyewash stations and emergency showers near the workspace. Document exposure incidents using OSHA 29 CFR 1910.1020 guidelines for medical records .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound, particularly during iodination steps?

  • Methodological Answer : Low yields often arise from incomplete iodination or side reactions. Strategies include:

  • Catalyst Screening : Test palladium/copper systems for Ullmann-type coupling efficiency.
  • Protecting Groups : Temporarily protect the carboxylic acid (e.g., methyl ester) to prevent iodine from deactivating the aromatic ring.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product. Track impurities (e.g., de-iodinated byproducts) via LC-MS .

Q. What strategies are recommended for analyzing metabolic pathways involving this compound using in vitro models?

  • Methodological Answer :

  • Cell-Based Assays : Use hepatocyte cultures to study phase I/II metabolism. Monitor iodine release via ICP-MS to track metabolic stability.
  • Enzyme Inhibition Studies : Incubate with CYP450 isoforms (e.g., CYP3A4) and quantify metabolites using LC-HRMS.
  • Membrane Interaction : Employ fluorescence anisotropy to assess compound binding to phospholipid bilayers, which may influence bioavailability .

Q. How should contradictory data between computational predictions and experimental results regarding the compound’s reactivity be reconciled?

  • Methodological Answer :

  • Validation : Compare DFT-calculated reaction pathways (e.g., iodine substitution barriers) with kinetic experimental data (Arrhenius plots). Adjust computational parameters (solvent models, basis sets) to match experimental conditions.
  • Hybrid Approaches : Use machine learning (e.g., neural networks trained on Reaxys data) to refine predictive models, ensuring alignment with observed regioselectivity in electrophilic substitutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.